7alpha,25-Dihydroxycholesterol
Overview
Description
7alpha,25-Dihydroxycholesterol is an oxysterol, a type of oxygenated derivative of cholesterol It is synthesized from 25-hydroxycholesterol by the enzyme cytochrome P450 family 7 subfamily B member 1 (CYP7B1)It plays a significant role in the immune system by directing the migration of B cells, T cells, and dendritic cells .
Scientific Research Applications
7alpha,25-Dihydroxycholesterol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of oxysterols and their interactions with receptors.
Biology: It plays a crucial role in the immune system by guiding the migration of immune cells.
Medicine: Research is ongoing to explore its potential therapeutic applications in immune-related disorders and inflammatory conditions.
Industry: It is used in the development of pharmaceuticals and as a research tool to study G-protein-coupled receptors
Mechanism of Action
Target of Action
7alpha,25-Dihydroxycholesterol (7α,25-OHC) is a potent and selective agonist and endogenous ligand of the orphan G protein-coupled receptor EBI2 (GPR183) . This receptor plays a crucial role in the immune system, particularly in the migration of B cells, T cells, and dendritic cells .
Mode of Action
7α,25-OHC interacts with its target, EBI2, with high potency (EC50 =140 pM; Kd =450 pM) . This interaction activates EBI2, which in turn serves as a chemokine directing the migration of B cells, T cells, and dendritic cells .
Biochemical Pathways
7α,25-OHC is synthesized from 25-hydroxycholesterol by cytochrome P450 family 7 subfamily B member 1 (CYP7B1), a monooxygenase expressed under inflammatory conditions in various cell types . The EBI2-oxysterol signaling pathway, which includes 7α,25-OHC, plays a significant role in adaptive immune responses .
Result of Action
The activation of EBI2 by 7α,25-OHC results in the migration of B cells, T cells, and dendritic cells . This can influence the immune response, particularly in the context of inflammation .
Action Environment
The action of 7α,25-OHC is influenced by the inflammatory environment in which it is produced . The expression of CYP7B1, the enzyme that synthesizes 7α,25-OHC, is upregulated under inflammatory conditions . Therefore, the action, efficacy, and stability of 7α,25-OHC may be influenced by factors such as the presence of inflammation and the expression levels of CYP7B1 and EBI2 .
Future Directions
The identification of 7α,25-OHC as a G protein-coupled receptor ligand revealed a previously unknown signaling system of oxysterols, a class of molecules which exert profound biological functions. Dysregulation of the synthesis or functions of these molecules is believed to contribute to inflammation and autoimmune diseases, cardiovascular diseases, neurodegenerative diseases, cancer as well as metabolic diseases such as diabetes, obesity, and dyslipidemia. Therefore, EBI2 may represent a promising target for therapeutic interventions for human diseases .
Biochemical Analysis
Biochemical Properties
7alpha,25-Dihydroxycholesterol is a potent and selective endogenous ligand for the orphan GPCR receptor EBI2 (GPR183) . It has been shown to activate EBI2 in a GTP-γ assay . This compound can serve as a chemokine, directing the migration of B cells, T cells, and dendritic cells .
Cellular Effects
This compound has wide-ranging effects on various types of cells. It has been shown to suppress the production of IgA by B cells, direct the migration of activated B cells in the germinal follicle, and control the differentiation of monocytes into macrophages . It also upregulates reactive oxygen species (ROS) in L929 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the GPR183 receptor . It has been shown to inhibit the phosphorylation of Akt associated with autophagy and increase p53 expression in L929 cells . The suppression of hepatocellular steatosis by this compound has been shown to be mediated through G i/o proteins, p38 mitogen-activated protein kinases, phosphoinositide 3-kinase, and AMP-activated protein kinase .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to induce apoptosis, oxidative stress, and autophagy in L929 mouse fibroblasts over a period of 48 hours .
Metabolic Pathways
This compound is synthesized from 25-hydroxycholesterol by the enzyme cytochrome P450 family 7 subfamily B member 1 (CYP7B1) . This suggests that it is involved in the metabolic pathway of cholesterol.
Transport and Distribution
Given its role as a chemokine, it is likely to be involved in directing the migration of various immune cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7alpha,25-Dihydroxycholesterol is synthesized from 25-hydroxycholesterol through the action of the enzyme CYP7B1. This enzyme catalyzes the hydroxylation at the 7alpha position of 25-hydroxycholesterol, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves enzymatic conversion using CYP7B1. The process may include steps to purify and isolate the compound to achieve the desired purity levels for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7alpha,25-Dihydroxycholesterol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form other oxysterols.
Reduction: Reduction reactions can modify its hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxysterols and modified cholesterol derivatives .
Comparison with Similar Compounds
25-Hydroxycholesterol: A precursor in the synthesis of 7alpha,25-Dihydroxycholesterol.
7alpha-Hydroxycholesterol: Another oxysterol with similar hydroxylation at the 7alpha position.
27-Hydroxycholesterol: An oxysterol involved in cholesterol metabolism.
Uniqueness: this compound is unique due to its specific role as a potent and selective agonist of GPR183. This distinguishes it from other oxysterols, which may not have the same receptor specificity or biological activity .
Properties
IUPAC Name |
(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMSKLCEWBSPPY-IKVTXIKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311434 | |
Record name | 7α,25-Dihydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7-a,25-Dihydroxycholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006280 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64907-22-8 | |
Record name | 7α,25-Dihydroxycholesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64907-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7α,25-Dihydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-a,25-Dihydroxycholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006280 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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